(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions.
Introduction of Substituents: The ethoxy and nitrobenzyl groups can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by condensation reactions, often under reflux conditions, to form the benzylidene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazolidinones are known for their antimicrobial and anti-inflammatory properties. This compound may be studied for its potential to inhibit bacterial growth or reduce inflammation in biological systems.
Medicine
In medicine, compounds with similar structures have shown promise as anticancer agents. Research may focus on the compound’s ability to induce apoptosis in cancer cells or inhibit tumor growth.
Industry
Industrially, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrobenzyl group may contribute to its biological activity by undergoing bioreduction to form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the prop-2-en-1-yl group.
(5E)-5-{3-ethoxy-4-[(4-aminobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Nitro group replaced with an amino group.
Uniqueness
The presence of the prop-2-en-1-yl group and the specific arrangement of functional groups in “(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H20N2O5S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-11-23-21(25)20(31-22(23)30)13-16-7-10-18(19(12-16)28-4-2)29-14-15-5-8-17(9-6-15)24(26)27/h3,5-10,12-13H,1,4,11,14H2,2H3/b20-13+ |
InChI Key |
DSFLKTBZTHZDPW-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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